molecular formula C15H14N2O B1296870 (2-Aminophenyl)(indolin-1-yl)methanone CAS No. 21859-87-0

(2-Aminophenyl)(indolin-1-yl)methanone

Cat. No.: B1296870
CAS No.: 21859-87-0
M. Wt: 238.28 g/mol
InChI Key: WBIVLKJODIOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)(indolin-1-yl)methanone is a synthetic compound belonging to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound consists of an indolinone moiety attached to an aminophenyl group, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(indolin-1-yl)methanone typically involves the reaction of 2-aminobenzophenone with indoline under specific conditions. One common method includes:

    Starting Materials: 2-aminobenzophenone and indoline.

    Catalysts and Reagents: Palladium (II) acetate, 1,1’-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate.

    Solvent: N-methyl-2-pyrrolidone.

    Reaction Conditions: The reaction is carried out under an inert atmosphere at elevated temperatures, typically around 100-120°C, for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Aminophenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2-Aminophenyl)(indolin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Indole-2-carboxylic acid: Another indole derivative with applications in medicinal chemistry.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Uniqueness: (2-Aminophenyl)(indolin-1-yl)methanone stands out due to its unique combination of an indolinone moiety and an aminophenyl group, which imparts distinct biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

(2-aminophenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVLKJODIOWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341970
Record name (2-Aminophenyl)(indolin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21859-87-0
Record name (2-Aminophenyl)(indolin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.